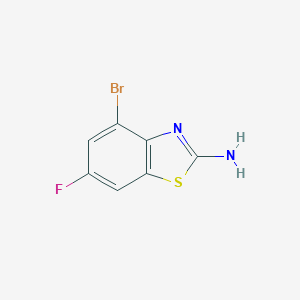

2-Amino-4-bromo-6-fluorobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYPUSNLJCQPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396008 | |

| Record name | 2-Amino-4-bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-15-5 | |

| Record name | 2-Amino-4-bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic building block, 2-Amino-4-bromo-6-fluorobenzothiazole. This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] This document consolidates available data on its physical and chemical characteristics, outlines standard experimental protocols for their determination, and presents a likely synthetic pathway.

Core Physicochemical Properties

This compound is a halogenated crystalline solid. Its fundamental properties are summarized below. It is important to note that there are discrepancies in the reported melting point values from various commercial suppliers, which may be attributed to differences in purity or analytical methodology. The boiling point and density values are currently based on computational predictions.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFN₂S | [3][4][5] |

| Molecular Weight | 247.1 g/mol | [4][5] |

| CAS Number | 383131-15-5 | [3][4][5] |

| Appearance | Pale yellow to light brown crystalline powder | [3][6] |

| Melting Point | 167-172 °C 222-227 °C >160 °C | [3] [2] [6] |

| Boiling Point (Predicted) | 364.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.916 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water.[3] Slightly soluble in DMSO.[3] Soluble in DMSO, partially soluble in methanol and ethanol.[6] | |

| Purity | Typically offered at ≥96% | [3][5] |

| Storage | Store in a tightly closed container at 2-8°C, protected from light and moisture.[2][3] |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of crystalline organic solids like this compound are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[7] A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.[8]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8] The tube is tapped gently to ensure tight packing of the material.[9]

-

Apparatus: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

-

Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. The sample is mixed with a known, pure standard of the same compound. If there is no depression or broadening of the melting point range, the identity is confirmed.[10]

Solubility Determination

Solubility provides insight into the polarity and functional groups of a molecule. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology: Qualitative Assessment

-

Solvent Selection: A range of solvents with varying polarities is used, such as water (polar, protic), methanol (polar, protic), dimethyl sulfoxide (DMSO, polar, aprotic), and a non-polar solvent like hexane.

-

Procedure: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[11] A small volume of the selected solvent (e.g., 0.75 mL) is added in portions.[11]

-

Observation: The mixture is vigorously agitated after each addition. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[1]

-

Acid/Base Solubility: To probe for acidic or basic functional groups, solubility in aqueous solutions of 5% HCl and 5% NaOH can be tested. Solubility in dilute acid suggests a basic group (like the amino group), while solubility in dilute base would indicate an acidic group.[11][12]

Synthesis Pathway

Biological Context and Applications

This compound is primarily utilized as a versatile chemical intermediate in the field of medicinal chemistry.[2][3] The benzothiazole scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active compounds.[13]

Derivatives of 2-aminobenzothiazole have been investigated for a variety of therapeutic applications, including:

-

Antimicrobial and Antifungal Agents [16]

-

Anticancer Agents [1]

-

Antiviral Activity [1]

-

Anti-inflammatory and Analgesic Properties

-

Protein Tyrosine Kinase Inhibitors [16]

The specific substitutions on the benzothiazole ring, such as the bromine and fluorine atoms in the title compound, provide handles for further chemical modification and allow for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity. For instance, the bromine atom can be used in cross-coupling reactions to introduce diverse functionalities. The presence of these halogens can also influence the lipophilicity and metabolic stability of the final drug candidates. While no specific signaling pathways are directly attributed to this intermediate, its derivatives have been shown to interact with a multitude of biological targets.[17][18]

References

- 1. chem.ws [chem.ws]

- 2. This compound [myskinrecipes.com]

- 3. 2-amino- 4-bromo-6-fluorobenzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-amino-4-bromo-6- Fluorobenzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chm.uri.edu [chm.uri.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Amino-4-bromo-6-fluorobenzothiazole

CAS Number: 383131-15-5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-fluorobenzothiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document outlines its chemical properties, a plausible detailed synthesis protocol, and common experimental methodologies for its biological evaluation.

Core Compound Specifications

This compound is a substituted benzothiazole, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 383131-15-5 | |

| Molecular Formula | C₇H₄BrFN₂S | [2] |

| Molecular Weight | 247.1 g/mol | [2] |

| Appearance | Pale yellow to light brown crystalline powder | |

| Purity | Typically ≥96% | [2] |

| Melting Point | >160 °C | |

| Solubility | Soluble in DMSO, partially soluble in methanol and ethanol. | |

| Storage | Store in a cool, dry, light-protected place in a tightly sealed container. |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the reviewed literature, a plausible and robust synthetic route can be constructed based on well-established methods for the synthesis of substituted 2-aminobenzothiazoles. The most common and direct approach involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid.[1]

A key starting material for this synthesis is 2-bromo-6-fluoroaniline. A patented method for the preparation of this precursor involves a multi-step process starting from o-fluoroaniline.[3]

Plausible Synthesis of this compound

This proposed experimental protocol is based on the general synthesis of 2-aminobenzothiazoles.

Step 1: Preparation of the Reaction Mixture

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-6-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, add potassium thiocyanate (or sodium thiocyanate) (2 equivalents) portion-wise while maintaining the temperature below 10 °C.

Step 2: Bromination

-

Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any unreacted salts and acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield this compound as a solid.

Step 4: Characterization

-

The structure and purity of the final compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Biological Activity and Potential Applications

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antidiabetic properties.[4][5] Derivatives of 2-aminobenzothiazole have shown particular promise as potent and selective antitumor agents.[5][6]

Anticancer Activity

Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-468.[6] The proposed mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, specifically CYP1A1.[5][6] This induction leads to the metabolic activation of the benzothiazole compound into cytotoxic metabolites that can cause DNA damage and trigger apoptosis in cancer cells.[5] This process is often mediated through the aryl hydrocarbon receptor (AhR) signaling pathway.[5]

Antimicrobial and Other Activities

Derivatives of 2-aminobenzothiazole have also been investigated for their activity against various pathogens, including Mycobacterium tuberculosis.[4] The versatile nature of the benzothiazole ring system allows for chemical modifications to optimize activity against different biological targets, making it a valuable scaffold for the development of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Growth Inhibitory Assays

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-468 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions to achieve the desired final concentrations.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

In Vitro Metabolism and Permeability Assays

Objective: To evaluate the metabolic stability and cell permeability of the compound.

Methodologies:

-

Microsomal Stability Assay:

-

Incubate the compound with liver microsomes (human or from other species) and NADPH (as a cofactor for metabolic enzymes).

-

Take samples at different time points and quench the reaction.

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Calculate the in vitro half-life (t₁/₂) of the compound.

-

-

Caco-2 Permeability Assay:

-

Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium) on permeable supports.

-

Add the compound to either the apical (A) or basolateral (B) side of the monolayer.

-

Measure the amount of compound that has transported to the opposite side over time using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to assess absorption and efflux.

-

Summary of Quantitative Data

The following table summarizes typical quantitative data that would be generated during the preclinical evaluation of a compound like this compound. Note: The values presented here are hypothetical and for illustrative purposes.

| Parameter | Value | Assay |

| IC₅₀ (MCF-7 cells) | 50 nM | MTT Assay |

| IC₅₀ (MDA-MB-468 cells) | 75 nM | MTT Assay |

| In Vitro Half-life (Human Microsomes) | 30 min | Microsomal Stability Assay |

| Papp (A to B) | 15 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |

| Papp (B to A) | 2 x 10⁻⁶ cm/s | Caco-2 Permeability Assay |

| Efflux Ratio (Papp B-A / Papp A-B) | 0.13 | Caco-2 Permeability Assay |

Conclusion

This compound is a promising chemical entity for drug discovery and development, particularly in the area of oncology. Its synthesis is achievable through established chemical routes, and its biological activity can be thoroughly investigated using a range of in vitro assays. The information provided in this technical guide serves as a valuable resource for researchers and scientists working with this compound and its derivatives, facilitating further exploration of its therapeutic potential.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid researchers in its preparation and application.

Overview of the Synthesis Pathway

The most common and direct route for the synthesis of this compound involves a one-pot reaction starting from 3-bromo-5-fluoroaniline. This method, a variation of the Hugershoff benzothiazole synthesis, utilizes a thiocyanate salt and bromine in an acidic medium to achieve the desired heterocycle. The reaction proceeds through two key steps:

-

Electrophilic Thiocyanation: An electrophilic thiocyanogen species, generated in situ from the reaction of bromine with a thiocyanate salt, attacks the aromatic ring of 3-bromo-5-fluoroaniline. The thiocyanato group (-SCN) is introduced at the position ortho to the amino group.

-

Intramolecular Cyclization: The intermediate N-(2-thiocyanato-aryl)amine then undergoes an intramolecular cyclization, where the amino group attacks the carbon atom of the thiocyanato group, leading to the formation of the benzothiazole ring.

This pathway is efficient and widely used for the preparation of various 2-aminobenzothiazole derivatives.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram:

Experimental Protocol

Materials:

-

3-Bromo-5-fluoroaniline

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ammonia solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-5-fluoroaniline and sodium thiocyanate (or potassium thiocyanate) in glacial acetic acid. The molar ratio of aniline to thiocyanate is typically 1:2.

-

Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained below 10 °C. The molar ratio of aniline to bromine is typically 1:1.

-

Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Pour the reaction mixture into ice water. A precipitate will form. Neutralize the mixture with an ammonia solution to a pH of approximately 6-7.

-

Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Quantitative Data

Specific yield and detailed characterization data for this compound are not extensively reported. However, based on the synthesis of similar compounds, a moderate to good yield can be expected. The following table summarizes the key chemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂S |

| Molecular Weight | 247.09 g/mol |

| CAS Number | 383131-15-5 |

| Appearance | Expected to be a solid |

| Purity (Typical) | >95% (after purification) |

Characterization Data (Expected)

The structure of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants will be characteristic of the substituted benzothiazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups (amino, bromo, fluoro, and the thiazole ring).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 247), with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared Spectroscopy (IR): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and C-Br and C-F stretching vibrations.

Safety and Handling

-

3-Bromo-5-fluoroaniline: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Bromine: Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

-

Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

-

This compound: The toxicological properties of the final product may not be fully characterized. It is prudent to handle it with the same precautions as the starting materials.

Conclusion

The synthesis of this compound from 3-bromo-5-fluoroaniline via a one-pot thiocyanation and cyclization reaction is a feasible and efficient method. This guide provides a solid foundation for researchers to undertake the preparation of this valuable chemical intermediate. It is recommended that small-scale trial reactions are performed to optimize the reaction conditions for the best possible yield and purity. Further characterization of the final product using modern analytical techniques is essential to confirm its identity and purity.

In-Depth Technical Guide: 2-Amino-4-bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data on 2-Amino-4-bromo-6-fluorobenzothiazole, a halogenated benzothiazole derivative of interest in pharmaceutical and materials science research.

Molecular Structure and Identification

This compound is a substituted benzothiazole with the molecular formula C₇H₄BrFN₂S.[1][2][3][4][5] The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an amino group at position 2, a bromine atom at position 4, and a fluorine atom at position 6.

At present, definitive canonical SMILES, InChI, and InChIKey for this specific isomer are not consistently available across major chemical databases. However, based on the nomenclature, a probable SMILES representation is N1C2=C(C=C(F)C=C2Br)S1. Researchers should verify this structure through analytical characterization.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₄BrFN₂S | [1][2][3][4][5] |

| Molecular Weight | ~247.1 g/mol | [2][6] |

| CAS Numbers | 383131-15-5, 174939-27-2 | [1][2][4][7] |

| Appearance | Light brown to beige or pale yellow to light brown crystalline powder | [4][5] |

| Melting Point | >160 °C or 167-172 °C | [4][5] |

| Solubility | Soluble in DMSO, partially soluble in methanol and ethanol, insoluble in water. | [4][5] |

Physicochemical Data

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value |

| XLogP3 | 2.5 - 3.5 |

| Hydrogen Bond Donors | 1 (from the amino group) |

| Hydrogen Bond Acceptors | 3 (from the nitrogen and sulfur atoms of the thiazole ring and the fluorine atom) |

| Rotatable Bond Count | 0 |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, a general and widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid.[8]

Conceptual Synthesis Workflow:

The synthesis of this compound would likely start from 3-bromo-5-fluoroaniline. This starting material would undergo thiocyanation followed by cyclization to form the benzothiazole ring.

Conceptual Synthesis of this compound.

General Laboratory Procedure (Hypothetical):

-

Dissolution: Dissolve 3-bromo-5-fluoroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.

-

Cooling: Cool the mixture in an ice bath to 0-5 °C.

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature.

-

Reaction: Stir the reaction mixture at a low temperature for several hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Note: This is a generalized protocol and would require optimization for this specific substrate.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the substitution pattern on the benzothiazole core.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretches of the amino group and the characteristic aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the 2-aminobenzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] The presence of halogen atoms (bromine and fluorine) can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

It is plausible that this compound could be investigated for similar activities. For instance, some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor properties by inducing cytochrome P450 1A1 (CYP1A1), which metabolizes the compounds into active species.[12]

Hypothetical Mechanism of Action Exploration Workflow:

Should this compound exhibit biological activity, a logical workflow to investigate its mechanism of action would be as follows:

Workflow for Investigating Biological Activity and Signaling Pathways.

Applications and Future Directions

Given its structural motifs, this compound holds potential as a key intermediate in the synthesis of more complex molecules for various applications:

-

Drug Discovery: As a building block for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[3]

-

Materials Science: In the development of fluorescent dyes and optoelectronic materials, leveraging the electronic properties of the benzothiazole core.[3]

Future research should focus on the development of a reliable and scalable synthetic route, full characterization of its physicochemical and spectroscopic properties, and a thorough investigation of its biological activities to unlock its full potential.

References

- 1. 383131-15-5 this compound AKSci V5621 [aksci.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-amino-4-bromo-6- Fluorobenzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. 2-amino- 4-bromo-6-fluorobenzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. This compound - CAS:383131-15-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. CAS/ID No. 383131-15-5 | Reagentia [reagentia.eu]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Overview of 2-Amino-4-bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the spectral characteristics and a proposed synthetic pathway for the compound 2-Amino-4-bromo-6-fluorobenzothiazole. Due to the limited availability of direct experimental spectral data for this specific molecule, this guide presents predicted spectral data based on the analysis of structurally related compounds. Detailed experimental protocols for a plausible synthetic route are provided, alongside a visual representation of the synthetic workflow. This guide is intended to support researchers in proteomics and drug discovery by providing a foundational understanding of this compound.[1][2]

Compound Identification

| Property | Value | Reference |

| IUPAC Name | 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | [2] |

| CAS Number | 383131-15-5 | [2][3][4][5] |

| Molecular Formula | C₇H₄BrFN₂S | [2][4][5] |

| Molecular Weight | 247.1 g/mol | [2][4] |

| Appearance | Pale yellow to light brown powder | [5] |

| Solubility | Slightly soluble in DMSO, insoluble in water | [5] |

| Melting Point | 167-172 °C | [5] |

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the bromine, fluorine, and amino substituents.

| Predicted Peak | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 7.2 - 7.5 | Doublet of Doublets | ~8-9 Hz, ~2-3 Hz | H-5 |

| Ar-H | 7.6 - 7.9 | Doublet of Doublets | ~8-9 Hz, ~4-5 Hz | H-7 |

| -NH₂ | 7.5 - 8.0 | Broad Singlet | - | Amino Protons |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals corresponding to the carbon atoms of the benzothiazole core.

| Predicted Peak | Chemical Shift (δ, ppm) | Assignment |

| C | ~168 | C-2 (C=N) |

| C | ~158 (d, ¹JCF ≈ 240 Hz) | C-6 (C-F) |

| C | ~150 | C-8 (C-S) |

| C | ~135 | C-9 (C-N) |

| CH | ~125 (d, ³JCF ≈ 8 Hz) | C-7 |

| CH | ~115 (d, ²JCF ≈ 25 Hz) | C-5 |

| C | ~110 | C-4 (C-Br) |

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic peaks for the amino group and the aromatic system.

| Predicted Peak | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine |

| C=N Stretch | 1620 - 1650 | Imin |

| C=C Stretch | 1500 - 1600 | Aromatic Ring |

| C-F Stretch | 1100 - 1250 | Aryl Fluoride |

| C-Br Stretch | 550 - 650 | Aryl Bromide |

Predicted Mass Spectrometry Data

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 246 | Corresponding to ⁷⁹Br |

| [M+2]⁺ | 248 | Corresponding to ⁸¹Br |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved via the electrophilic cyclization of a corresponding thiourea derivative. A plausible synthetic route starts from 3-bromo-5-fluoroaniline.

Synthetic Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95% - Cas No: 383131-15-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-amino- 4-bromo-6-fluorobenzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Its journey from a synthetically accessible chemical entity to a "privileged structure" in drug discovery is marked by key synthetic innovations and the progressive unveiling of its diverse pharmacological potential. This technical guide provides an in-depth exploration of the discovery and history of 2-aminobenzothiazole compounds, detailing seminal synthetic methodologies, the evolution of their therapeutic applications, and the elucidation of their mechanisms of action. Quantitative data on their biological activities are presented in structured tables, and detailed experimental protocols for key syntheses and biological assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex processes.

Introduction: The Dawn of a Privileged Scaffold

The story of 2-aminobenzothiazole begins in the early 20th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. The benzothiazole moiety, a fusion of a benzene and a thiazole ring, provides a rigid and planar backbone, while the 2-amino group offers a crucial vector for chemical modification, allowing for the exploration of a vast chemical space.[1] The initial discovery of the biological potential of 2-aminobenzothiazole derivatives can be traced back to the mid-20th century, with early investigations focusing on their muscle relaxant properties.[1] Since then, the scaffold has been integrated into a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, solidifying its status as a privileged scaffold in medicinal chemistry.[1][2]

Foundational Synthesis: The Hugerschoff Reaction

The classical and most historically significant method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction, first reported in 1901.[1] This reaction involves the oxidative cyclization of an arylthiourea using bromine in a suitable solvent, typically chloroform or acetic acid. The generally accepted mechanism involves the oxidation of the thiourea sulfur by bromine to form an electrophilic thiocarbonyl intermediate, which then undergoes intramolecular electrophilic aromatic substitution to yield the 2-aminobenzothiazole ring system.[3]

Detailed Experimental Protocol: Hugerschoff Synthesis of 2-Amino-6-chlorobenzothiazole

The following protocol is a representative example of the Hugerschoff reaction for the synthesis of a substituted 2-aminobenzothiazole.

Materials:

-

p-Chlorophenylthiourea

-

98% Sulfuric acid

-

48% aqueous Hydrobromic acid (HBr)

-

Methanol

-

Acetone

Procedure:

-

To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, while maintaining the temperature at 45°-50° C.[4]

-

Maintain the reaction mixture at 45°-50° C for 1.5 hours and then at 65°-70° C for 6 hours.[4]

-

Cool the mixture and add 250 ml of methanol with rapid stirring, causing a temperature increase to approximately 70° C.[4]

-

Cool the mixture further, and collect the precipitated product by filtration.[4]

-

Wash the precipitate with three 150 ml portions of acetone and dry to yield 2-amino-6-chlorobenzothiazole.[4]

Modern Synthetic Advancements: Copper-Catalyzed Methodologies

While the Hugerschoff reaction remains a cornerstone, modern synthetic chemistry has introduced more efficient and versatile methods for the synthesis of 2-aminobenzothiazoles. Among these, copper-catalyzed reactions have emerged as a powerful tool. These methods often involve the reaction of 2-haloanilines or 2-iodoanilines with a sulfur source and an amine, providing a direct and atom-economical route to the desired products.[5][6]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines

This protocol describes a general procedure for the copper(I)-catalyzed tandem reaction of 2-iodoanilines with isothiocyanates.

Materials:

-

2-Iodoaniline

-

Isothiocyanate

-

Copper(I) iodide (CuI)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., DMF, Toluene)

Procedure:

-

To a reaction vessel, add 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), CuI (0.05 mmol, 5 mol%), and a base such as K2CO3 (2.0 mmol).

-

Add a suitable solvent like DMF (3 mL).

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated time (typically 12-24 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole derivative.

Biological Activities and Therapeutic Potential

The therapeutic potential of 2-aminobenzothiazole derivatives is vast and continues to be an active area of research. The following sections highlight their significant activities in oncology and infectious diseases, supported by quantitative data.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival.[7] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[1][8]

| Compound ID | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of 4-nitroaniline with the 2-aminobenzothiazole core. | [9] |

| MCF-7 (Breast Cancer) | 24.31 | Shows potent activity, but not via PI3Kγ inhibition. | [9] | |

| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [9] |

| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [9] | |

| Compound 7 | A-375 (Melanoma) | 16 | Derived from a clathrodin scaffold. | [10] |

| BALB/c 3T3 (Fibroblast) | 71 | Demonstrates four-fold selectivity for cancer cells over normal fibroblasts. | [10] | |

| Compound 20 | HepG2 (Liver Cancer) | 9.99 | Hybrid of 2-aminobenzothiazole and thiazolidinedione. | [7] |

| HCT-116 (Colon Cancer) | 7.44 | [7] | ||

| MCF-7 (Breast Cancer) | 8.27 | [7] | ||

| Compound 25 | MKN-45 (Gastric Cancer) | 0.01 | Contains a 4-phenoxyquinoline moiety, potent c-MET inhibitor. | [7] |

| H460 (Lung Cancer) | 0.01 | [7] | ||

| HT-29 (Colon Cancer) | 0.18 | [7] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanism of action can vary but often involves the disruption of essential cellular processes in microorganisms.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound Series 1 | Staphylococcus aureus | 3.12 - >50 | [6] |

| Escherichia coli | 3.12 - >50 | [6] | |

| Compound 7 | Enterococcus faecalis | Moderate Activity | [10] |

| Norfloxacin (Reference) | Staphylococcus aureus | ~0.5 - 2.0 | [6] |

| Escherichia coli | ~0.03 - 0.25 | [6] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and processes involved in the study of 2-aminobenzothiazole compounds, the following diagrams were generated using the DOT language.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

General Experimental Workflow for Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological screening of 2-aminobenzothiazole derivatives.

Conclusion

The journey of 2-aminobenzothiazole compounds from their initial synthesis to their current status as a cornerstone in medicinal chemistry is a testament to the power of synthetic innovation and biological exploration. The classical Hugerschoff reaction provided the initial access to this scaffold, while modern catalytic methods have significantly expanded the synthetic toolbox, enabling the creation of diverse and complex derivatives. The discovery of their wide-ranging biological activities, particularly in the realms of oncology and infectious diseases, continues to drive research forward. The quantitative data and detailed protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. The continued exploration of the 2-aminobenzothiazole scaffold promises to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of a multitude of human diseases.

References

- 1. Synthesis of 2-Aminobenzothiazoles via Copper(I)-Catalyzed Cross-Coupling with Part-Per-Million Catalyst Loadings | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of 2-Amino-4-bromo-6-fluorobenzothiazole

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromo-6-fluorobenzothiazole

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety and toxicological data presented are based on structurally similar compounds. Therefore, this information should be used as a guideline, and a thorough risk assessment should be conducted before handling.

Chemical and Physical Properties

This compound is a halogenated benzothiazole derivative.[1] Its known physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 383131-15-5 | [2][3] |

| Molecular Formula | C₇H₄BrFN₂S | [2][3] |

| Molecular Weight | 247.1 g/mol | [2][3] |

| Appearance | Pale yellow to light brown crystalline powder | [3] |

| Melting Point | >160 °C | [1] |

| Solubility | Soluble in DMSO, partially soluble in methanol and ethanol; insoluble in water.[3] | |

| Storage | Store in a cool, dry, light-protected place in a tightly closed container.[1] | |

| Purity | ≥96% | [3] |

Hazard Identification and Safety Precautions

GHS Hazard Statements (Presumed based on similar compounds):

| Hazard Class | GHS Hazard Statement | Reference |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [4] |

Precautionary Statements:

General laboratory safety precautions should be strictly followed.[5] This includes working in a well-ventilated area, preferably within a chemical fume hood, and wearing appropriate personal protective equipment (PPE).[6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when handling this compound.[6][7]

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles are required. A face shield should be worn when there is a higher risk of splashes.[5] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.[6] |

| Body Protection | Laboratory coat | A flame-retardant lab coat that fastens securely is essential.[6] |

| Respiratory Protection | Fume hood or respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6] |

| Foot Protection | Closed-toe shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[5] |

First-Aid Measures

In case of exposure, the following first-aid measures, based on guidelines for similar chemical compounds, should be taken.[8][9][10]

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [8][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][9] |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Procedure |

| Handling | Handle in a well-ventilated place, preferably a chemical fume hood.[8] Avoid the formation of dust and aerosols.[8] Avoid contact with skin, eyes, and clothing. |

| Storage | Store in a tightly closed container in a dry and cool place.[8] Protect from light.[1] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

| Step | Action |

| 1. Personal Precautions | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE as outlined in Section 3. Avoid breathing dust. |

| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. |

| 3. Containment and Cleaning | Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[8] Clean the spill area with an appropriate solvent and then wash with soap and water. |

Experimental Protocols and Workflows

This compound is described as a useful biochemical for proteomics research.[2] While a specific protocol for this compound is not available, a plausible application is its use as a chemical probe for target identification in a chemical proteomics workflow.[11]

Representative Experimental Protocol: Chemical Proteomics Target Identification

This generalized protocol outlines the steps for identifying protein targets of a chemical probe like this compound. This would typically involve a modified version of the compound that includes a reactive group and a reporter tag.

-

Probe Synthesis: Synthesize a derivative of this compound incorporating a photo-reactive group (e.g., diazirine) and a bio-orthogonal handle (e.g., alkyne) for click chemistry.

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the alkyne-tagged probe at a suitable concentration (e.g., 1-10 µM) for a specified duration (e.g., 2-4 hours).

-

Include control groups: a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the unlabeled this compound before adding the probe.[11]

-

-

Photo-Crosslinking: Expose the treated cells to UV light to covalently link the probe to its interacting proteins.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.

-

Click Chemistry: "Click" an azide-functionalized reporter tag (e.g., biotin-azide) onto the alkyne handle of the probe-protein complexes.

-

Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated protein complexes.

-

On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins that were specifically enriched in the probe-treated sample compared to the control groups.

A representative chemical proteomics workflow.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Safe handling workflow for this compound.

Biological Activity

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14] The specific biological activity of this compound is not well-documented in publicly available literature, with its primary known application being in proteomics research.[2] As a research chemical, it may be used as a building block for the synthesis of more complex, biologically active molecules.[12] No information was found to suggest its direct involvement in specific signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 7. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]

- 8. echemi.com [echemi.com]

- 9. synerzine.com [synerzine.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. chemistryjournal.net [chemistryjournal.net]

- 14. pharmacyjournal.in [pharmacyjournal.in]

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-4-bromo-6-fluorobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel 2-amino-4-bromo-6-fluorobenzothiazole derivatives as potential anticancer agents. The protocols outlined below offer detailed methodologies for the chemical synthesis of the core scaffold and its derivatives, as well as for the in vitro assessment of their cytotoxic activity against various cancer cell lines.

Introduction

The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This document focuses on derivatives of this compound, a promising scaffold for the development of novel anticancer therapeutics. The potential mechanism of action for this class of compounds involves the inhibition of critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[2][3]

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process, starting with the synthesis of the core scaffold followed by various derivatization reactions.

Synthesis of this compound (Core Scaffold)

A common and effective method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and acetic acid.[1] The following protocol is adapted for the synthesis of the target core scaffold.

Materials:

-

3-bromo-5-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ethanol

-

Sodium bisulfite solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-5-fluoroaniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water. A precipitate should form.

-

Filter the precipitate and wash it with a cold sodium bisulfite solution to remove any excess bromine, followed by washing with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis of this compound Derivatives

The 2-amino group of the core scaffold can be readily derivatized to generate a library of compounds. A general method for the synthesis of N-substituted derivatives involves the reaction with various acyl chlorides or sulfonyl chlorides.

Materials:

-

This compound

-

Acyl chloride or sulfonyl chloride (e.g., benzoyl chloride, p-toluenesulfonyl chloride)

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1 equivalent) in dry DCM or THF in a round-bottom flask.

-

Add pyridine or triethylamine (1.2 equivalents) to the solution and cool it in an ice bath.

-

Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired derivative.

-

Characterize the final product using appropriate analytical techniques.

Anticancer Activity Evaluation

The cytotoxic potential of the synthesized this compound derivatives can be assessed using various in vitro assays, with the MTT assay being a widely used method.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various human cancer cell lines. While specific data for derivatives of this compound is still emerging, the data for structurally related compounds highlights the potential of this class of molecules.

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| OMS5 | A549 | Lung Cancer | 22.13[2] |

| MCF-7 | Breast Cancer | 39.51[2] | |

| OMS14 | A549 | Lung Cancer | 34.09[2] |

| MCF-7 | Breast Cancer | 61.03[2] | |

| Compound 12 | HT-29 | Colon Cancer | 0.015[4] |

| H460 | Lung Cancer | 0.28[4] | |

| A549 | Lung Cancer | 1.53[4] | |

| MDA-MB-231 | Breast Cancer | 0.68[4] | |

| Compound 56 | 60 Cancer Cell Lines | Various | GI₅₀ = 0.38 (average)[5] |

| Compound 66 | HT-29 | Colon Cancer | 3.72[5] |

| A549 | Lung Cancer | 4.07[5] | |

| MCF-7 | Breast Cancer | 7.91[5] | |

| Compound 67 | HT-29 | Colon Cancer | 3.47[5] |

| A549 | Lung Cancer | 5.08[5] | |

| MCF-7 | Breast Cancer | 3.89[5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized benzothiazole derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. Replace the old medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.[7]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for the synthesis and evaluation of the target compounds, and the potential signaling pathway they may inhibit.

Caption: General workflow for synthesis and in vitro evaluation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-Amino-4-bromo-6-fluorobenzothiazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-bromo-6-fluorobenzothiazole as a versatile building block in the development of novel compounds with potential therapeutic applications. This document details experimental protocols for key transformations and summarizes the biological activities of derived molecules, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.

Introduction

This compound is a key heterocyclic intermediate valued in medicinal chemistry for its utility in the synthesis of a wide range of biologically active molecules. Its substituted benzothiazole core is a prevalent scaffold in compounds exhibiting antimicrobial, antiviral, and anticancer properties. The presence of amino, bromo, and fluoro functional groups at specific positions offers multiple reaction sites for diversification, enabling the generation of extensive compound libraries for drug discovery programs. This building block is also utilized in the development of fluorescent dyes and materials for optoelectronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrFN₂S |

| Molecular Weight | 247.1 g/mol |

| Appearance | Light brown to beige crystalline powder |

| Melting Point | 222-227 °C |

| Solubility | Soluble in DMSO, partially soluble in methanol and ethanol |

| CAS Number | 383131-15-5 |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems. The primary amino group can be readily transformed into Schiff bases, amides, and sulfonamides. The bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.

Synthesis of Schiff Bases

The condensation of the 2-amino group with various aldehydes provides a straightforward method for the synthesis of Schiff bases (imines). These derivatives are not only important intermediates for further chemical transformations but also exhibit significant biological activities themselves.

This protocol is adapted from the synthesis of Schiff bases from the closely related 4,6-difluoro-2-aminobenzothiazole.[1]

Reaction:

Caption: General workflow for Schiff base synthesis.

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (1.1 eq)

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a solution of this compound in methanol, add salicylaldehyde.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired Schiff base.

Expected Data for Analogous Compounds:

The following table presents characterization data for Schiff bases synthesized from the analogous 4,6-difluoro-2-aminobenzothiazole, which can serve as a reference.[1]

| Derivative | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| N-(4-(dimethylamino)benzylidene) | 62.95 | 152-155 | 9.26 (s, 1H, N=CH), 6.85-7.65 (d, 6H, Ar-H), 1.63 (s, 6H, N(CH₃)₂) | 1610 (C=N) | 317 |

| 4-bromo-2-(((imino)methyl)phenol) | 78.65 | 178-180 | 7.26 (s, 1H, N=CH), 6.82-7.13 (d, 5H, Ar-H), 5.72 (s, 1H, Ar-OH) | 1604 (C=N), 3127 (O-H) | 368 |

| N-(3,4-dimethoxybenzylidene) | 55.39 | 192-194 | 7.14 (s, 1H, N=CH), 6.81-7.10 (d, 5H, Ar-H), 3.95 & 3.98 (s, 6H, OCH₃) | 1611 (C=N) | 335 |

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the benzothiazole ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for generating molecular diversity.

This protocol is based on established methods for the Suzuki coupling of analogous 2-amino-6-bromobenzothiazole.[2]

Reaction:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Toluene and Water (4:1 mixture)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and potassium phosphate.

-

Add the palladium catalyst to the flask.

-

Add the toluene and water solvent mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-6-fluorobenzothiazole.

Yields for Analogous Suzuki Coupling Reactions:

The following table shows the yields obtained for the Suzuki coupling of 2-amino-6-bromobenzothiazole with various arylboronic acids.[2]

| Arylboronic Acid | Product | Solvent | Yield (%) |

| p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | Toluene/H₂O | 65 |

| p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | Dioxane/H₂O | 75 |

| 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | DMF/H₂O | 64 |

| Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | Dioxane/H₂O | 70 |

Biological Activity of Derivatives

Derivatives of 2-aminobenzothiazole are known to possess a wide range of biological activities. The introduction of fluorine at the 6-position is often associated with enhanced metabolic stability and binding affinity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of fluorinated 2-arylbenzothiazole derivatives. These compounds have been shown to exhibit potent and selective inhibitory activity against various cancer cell lines.

Quantitative Data on Anticancer Activity of Related Compounds:

The following table summarizes the in vitro cytotoxic activity of some fluorinated benzothiazole derivatives against human cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.0001 | [3] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA-MB-231 (Breast) | <0.0001 | [3] |

| Hydrazine-based 6-fluorobenzothiazole Schiff base | HeLa (Cervical) | 2.41 | [4] |

| Hydrazine-based 6-fluorobenzothiazole Schiff base | COS-7 (Kidney) | 4.31 | [4] |

Proposed Mechanism of Action for Anticancer Benzothiazoles:

While the precise mechanism of action can vary depending on the specific derivative, some 2-arylbenzothiazoles are known to induce cytochrome P450 1A1 (CYP1A1), leading to the formation of active metabolites that can bind to DNA and induce apoptosis in cancer cells.

Caption: Proposed metabolic activation pathway for some anticancer benzothiazoles.

Antimicrobial Activity

Schiff bases and other derivatives of 2-aminobenzothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity of Related Compounds:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-aminobenzothiazole derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Substituted 2-aminobenzothiazoles | Candida albicans | 4-8 | [5] |

| 6-Substituted 2-aminobenzothiazoles | Candida parapsilosis | 4-8 | [5] |

| 6-Substituted 2-aminobenzothiazoles | Candida tropicalis | 4-8 | [5] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic functionalization through reactions such as Schiff base formation and Suzuki-Miyaura coupling provides access to a diverse chemical space. The resulting derivatives have shown significant promise as anticancer and antimicrobial agents, making this scaffold an important focus for future drug discovery and development efforts. The protocols and data presented herein serve as a practical guide for researchers to explore the full potential of this important synthetic intermediate.

References

- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 2. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-4-bromo-6-fluorobenzothiazole, a key intermediate in the development of pharmaceuticals and bioactive molecules.[1] The compound's structure, featuring a benzothiazole core with bromine and fluorine substituents, makes it a valuable building block for creating diverse compound libraries in drug discovery programs.[1] The protocol outlined below is based on the well-established Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles. This document provides a comprehensive guide for researchers, including a detailed experimental procedure, a summary of key data, and a visual representation of the synthetic workflow.

Introduction

This compound (CAS 383131-15-5) is a heterocyclic building block with significant potential in medicinal chemistry.[2] The benzothiazole scaffold is a "privileged" structure, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The presence of a bromine atom at the 4-position and a fluorine atom at the 6-position offers opportunities for further functionalization and modulation of the molecule's physicochemical properties. This protocol details a robust laboratory-scale synthesis of this valuable intermediate.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄BrFN₂S | [2][3] |

| Molecular Weight | 247.1 g/mol | [2][3] |

| Appearance | Pale yellow to light brown crystalline powder | [4] |

| Melting Point | 167-172 °C | [4] |

| Purity | ≥98% | [4] |

| Solubility | Slightly soluble in DMSO, insoluble in water | [4] |

| Storage | 2-8°C, dry, sealed | [1][4] |

Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromo-5-fluoroaniline via a thiocyanation and subsequent cyclization reaction.

Materials:

-

3-bromo-5-fluoroaniline

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Methanol

-

Sodium bisulfite solution (aqueous)

-